2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic organic compound It is characterized by its unique structure, which includes a naphthyridine core, a cyano group, and a fluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions.
Attachment of the thio group: This can be done using thiolation reactions.
Formation of the fluorophenylacetamide moiety: This step may involve acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thio group.
Reduction: Reduction reactions may target the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can be exploited in the design of new materials or catalysts.
Biology
In biology, the compound may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biological targets.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. This could include its use as a drug candidate for the treatment of various diseases.
Industry
In industry, the compound may be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(4-fluorophenyl)acetamide
- 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups and structural features. This can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c20-14-2-1-3-15(9-14)22-17(25)11-26-19-13(10-21)8-16-18(23-19)12-4-6-24(16)7-5-12/h1-3,8-9,12H,4-7,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHRNAFNCHGEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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